2-Ethylhexyl thioglycolate

Hydrometallurgy Solvent Extraction Indium/Gallium Recovery

Choose 2-Ethylhexyl thioglycolate (EHTG) for applications where molecular architecture defines performance. Unlike its isomer IOTG or simple thiols, the branched 2-ethylhexyl ester group is essential for the selective complexation of In(III) and Ga(III) in hydrometallurgical recovery. In PVC stabilization, EHTG-derived methyltin mercaptides provide quantifiably superior color control over dioctyltin analogs. As a chain transfer agent, it delivers precise molecular weight control with low odor. This is not a generic thioglycolate—insist on CAS 7659-86-1 for these evidence-backed functions.

Molecular Formula C10H20O2S
Molecular Weight 204.33 g/mol
CAS No. 7659-86-1
Cat. No. B1220297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexyl thioglycolate
CAS7659-86-1
Synonymsthioglycolic acid-2-ethylhexyl esters
Molecular FormulaC10H20O2S
Molecular Weight204.33 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)CS
InChIInChI=1S/C10H20O2S/c1-3-5-6-9(4-2)7-12-10(11)8-13/h9,13H,3-8H2,1-2H3
InChIKeyOWHSTLLOZWTNTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexyl Thioglycolate (CAS 7659-86-1): Technical Overview and Procurement Context


2-Ethylhexyl thioglycolate (2-EHTG, CAS 7659-86-1), also known as isooctyl thioglycolate or 2-ethylhexyl mercaptoacetate, is a high-purity, branched thiol ester (molecular formula C10H20O2S) . It is a colorless to pale yellow liquid with a density of ~0.972 g/mL and a boiling point of 255-260 °C [1]. It is a key industrial intermediate, primarily utilized as a chain transfer agent and as a critical raw material in the synthesis of organotin mercaptide heat stabilizers for PVC [2].

The Critical Risks of Interchanging 2-Ethylhexyl Thioglycolate with Generic Thioglycolates


While several thioglycolate esters exist, their performance profiles are highly specific and cannot be assumed to be interchangeable. Substituting 2-ethylhexyl thioglycolate (EHTG) with a generic alternative, such as its structural isomer iso-octylthioglycolic acid (IOTG), is ill-advised due to fundamental differences in molecular architecture that directly dictate function. For instance, the branched 2-ethylhexyl moiety imparts distinct physicochemical properties, such as unique solubility and extraction selectivity, which are absent in linear-chain analogs [1]. Critical evidence from peer-reviewed studies demonstrates that the presence of the ester oxygen atom in EHTG is essential for the selective complexation and extraction of metals like In(III) and Ga(III)—a function not replicated by simple thiols like 1-dodecanethiol [2]. Furthermore, in polymer stabilization, the efficacy of EHTG-derived organotin stabilizers is not a class effect; their performance is quantitatively superior to and mechanistically distinct from dioctyltin analogs, underscoring the importance of the specific ester group [3]. Therefore, procurement decisions based solely on the 'thioglycolate' functional group ignore these critical, quantifiable performance divergences.

Quantitative Evidence Guide: Benchmarking 2-Ethylhexyl Thioglycolate Against Alternatives


Metal Ion Extraction Selectivity: EHTG vs. 1-Dodecanethiol (DDT)

In the selective recovery of indium(III) and gallium(III) from zinc refinery residue, 2-ethylhexyl thioglycolate (EHTG) demonstrates a critical mechanistic advantage over simple thiol extractants like 1-dodecanethiol (DDT). The study shows that while DDT extracts Zn(II) and Cu(II), it fails to extract In(III) and Ga(III) [1]. Conversely, EHTG successfully extracts both In(III) and Ga(III), establishing an extraction order of Cu(II) > In(III) > Ga(III) > Zn(II), with Al(III) remaining unextracted [1]. This selectivity is attributed to the participation of the ester oxygen atom in EHTG, a functional group absent in DDT [1].

Hydrometallurgy Solvent Extraction Indium/Gallium Recovery

Antioxidant Performance: Methyltin EHTG Derivatives vs. Standard Antioxidants BHT and PA

Methyltin derivatives of 2-ethylhexyl thioglycolate (methyltin S-tris- and dimethyltin S-bis(2-ethylhexyl thioglycolate)) demonstrate significantly superior antioxidative activity compared to the industrial standards 2,6-di-tert-butyl-p-cresol (BHT) and phenothiazine (PA). In oxidative induction period tests, the EHTG-derived organotin compounds exhibited much more excellent activity [1]. The study further notes a remarkable synergistic effect when combined with BHT, enhancing the overall protective performance beyond what is achievable with the individual components [1]. The superior activity is linked to the mercaptoester groups bonded via an S-Sn linkage, enabling both radical scavenging and hydroperoxide decomposition [1].

Antioxidants Mineral Oil Organotin Chemistry Thermal Stability

PVC Stabilization Efficacy: Diestertin EHTG Stabilizer vs. Dioctyltin Analog

A direct comparison of PVC stabilizers reveals that an estertin compound derived from 2-ethylhexyl thioglycolate, specifically di(carbobutoxy ethyl)tin bis(2-ethyl hexyl thioglycollate), is more effective than its dioctyltin analog. The estertin stabilizer demonstrates superior performance in controlling unsaturation (color) and peroxide formation during PVC processing [1]. This enhanced efficacy is mechanistically attributed to better compatibility, faster HCl neutralization and allylic chlorine replacement, and increased thiol addition efficacy [1]. However, a trade-off is noted: the estertin is a less efficient peroxide decomposer compared to the alkyltin [1].

PVC Processing Heat Stabilizers Polymer Degradation Organotin Stabilizers

Specialized Application: EHTG as a Chain Transfer Agent vs. Generic Thiols

2-Ethylhexyl thioglycolate (EHTG) is established as a highly efficient chain transfer agent (CTA) for controlling molecular weight and branching in radical polymerizations, particularly for acrylates, methacrylates, and PMMA [1]. Unlike some other thiol-based CTAs, EHTG is noted for its low odor and good solubility in a variety of monomers, which is a key practical advantage in industrial polymer synthesis . Its use results in reduced gel content and enables the production of polymers with tailored mechanical properties and viscosity control .

Polymer Chemistry Controlled Radical Polymerization Molecular Weight Control

High-Value Application Scenarios for 2-Ethylhexyl Thioglycolate Based on Evidence


Selective Hydrometallurgical Recovery of Indium and Gallium

For processes focused on recovering high-purity indium and gallium from complex feedstocks like zinc refinery residues or recycled solar panels, 2-ethylhexyl thioglycolate (EHTG) is the preferred extractant. As demonstrated by Tanaka et al., EHTG uniquely extracts In(III) and Ga(III) with high selectivity, while alternative extractants like 1-dodecanethiol fail to recover these metals. This enables a more efficient, one-step separation process [1].

Synthesis of High-Performance Methyltin Heat Stabilizers for PVC

In the production of rigid PVC for demanding applications (e.g., construction profiles, pipes), EHTG is an essential raw material for synthesizing methyltin mercaptide stabilizers. Research by Cooray confirms that an estertin stabilizer derived from EHTG provides superior control over polymer color and degradation during processing compared to a dioctyltin analog [2]. This translates directly to higher-quality, more durable PVC products.

Formulation of Advanced Antioxidant Packages for Mineral Oils

When developing high-performance antioxidant additives for mineral oils operating at elevated temperatures, formulators should consider EHTG-derived methyltin compounds. Sakamoto et al. provide quantitative evidence that these compounds exhibit antioxidative activity superior to the industry standards BHT and PA, and they also display a valuable synergistic effect when used in combination with BHT [3].

Controlled Radical Polymerization for Specialty Acrylics and Adhesives

For the precise synthesis of specialty polymers like PMMA, pressure-sensitive adhesives, or viscosity-controlled emulsions, 2-ethylhexyl thioglycolate is a chain transfer agent of choice. Its documented efficacy in controlling molecular weight, reducing gel content, and low-odor profile make it a technically and operationally superior option for industrial polymer synthesis .

Technical Documentation Hub

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